1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
This compound is a pyrrolidin-2-one derivative featuring a 1,3-benzodiazole (benzimidazole) core substituted with a 3-(4-methoxyphenoxy)propyl chain at position 1 and a butyl group at position 4 of the pyrrolidinone ring. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting receptors or enzymes associated with neurological or cardiovascular disorders.
Properties
IUPAC Name |
1-butyl-4-[1-[3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c1-3-4-14-27-18-19(17-24(27)29)25-26-22-8-5-6-9-23(22)28(25)15-7-16-31-21-12-10-20(30-2)11-13-21/h5-6,8-13,19H,3-4,7,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCXDKAHHVVZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzodiazole derivatives is through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidinone ring can be introduced through a cyclization reaction involving a suitable precursor, such as a γ-lactam . The methoxyphenoxy group can be attached via an etherification reaction using a suitable phenol derivative and an alkylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, such as palladium-catalyzed cross-coupling reactions, to facilitate the formation of carbon-carbon and carbon-heteroatom bonds . Additionally, the use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or thiols to replace leaving groups like halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides, aryl halides, and sulfonates in the presence of nucleophiles like amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, reduction can produce alcohols, and substitution can result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe for studying biological processes and as a potential therapeutic agent due to its unique structural features.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the areas of anti-inflammatory and antimicrobial research.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of 1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s benzodiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The methoxyphenoxy group may enhance the compound’s binding affinity and selectivity for certain targets. Additionally, the pyrrolidinone ring can contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
- 1-butyl-4-{1-[3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one (): Substituent: 2-methylphenoxy (ortho-methyl). This could limit interactions with planar binding sites compared to the target compound’s para-methoxy group. Molecular Weight: C25H31N3O2 (393.54 g/mol).
- 1-(3-methoxyphenyl)-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one (): Substituents: 3-methoxyphenyl (meta-methoxy) and 3-methylphenoxy (meta-methyl). Meta-substitution may disrupt electronic conjugation, reducing resonance effects compared to para-substituted analogs. This could alter binding affinity in receptor-ligand interactions .
Pharmacological Activity of Pyrrolidin-2-one Derivatives
- Arylpiperazine-pyrrolidinone Hybrids (): Compound 7 (1-{3-[4-(2-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one):
- Substituent: 2-chlorophenyl (electron-withdrawing).
- Binding Affinity: pKi = 7.13 for α1-adrenoceptors.
- Activity: Prophylactic antiarrhythmic (ED50 = 1.0 mg/kg iv).
- Compound 18 (1-{3-[4-(4-chlorophenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one):
- Substituent: 4-chlorophenyl (para-chloro).
- Binding Affinity: pKi = 7.29 for α2-adrenoceptors. Comparison: The target compound’s 4-methoxy group (electron-donating) may favor interactions with hydrophobic receptor pockets, contrasting with chlorine’s electron-withdrawing effects. This could shift selectivity between α1- and α2-adrenoceptors .
Thiolated Derivatives ()
- 1-(1,3-bis((4-nitrophenyl)thio)propyl)pyrrolidin-2-one (4ag):
- Substituents: 4-nitrothiophenyl (electron-withdrawing).
- Activity: Nitro groups enhance reactivity in redox environments but increase toxicity risks.
- Comparison : The target compound’s methoxy group offers metabolic stability over nitro groups, which are prone to reduction in vivo .
Biological Activity
1-butyl-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a pyrrolidinone moiety and a benzodiazole ring, suggests various interactions with biological targets, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 437.54 g/mol. The presence of the methoxyphenoxy group enhances its lipophilicity, potentially influencing its pharmacokinetic properties. The structural features are summarized in Table 1.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O4 |
| Molecular Weight | 437.54 g/mol |
| IUPAC Name | This compound |
Biological Activity
Preliminary studies indicate that this compound exhibits several biological activities, including:
1. Antimicrobial Activity
Research has shown that derivatives of benzodiazole compounds often possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains, including multidrug-resistant organisms such as Staphylococcus aureus and Escherichia coli .
2. Enzyme Inhibition
The compound may act as an inhibitor for key enzymes involved in metabolic pathways. For example, studies on similar structures have indicated strong inhibitory activity against acetylcholinesterase (AChE) and urease . This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections.
3. Anticancer Potential
Benzodiazole derivatives have been investigated for their anticancer properties. Compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors within the body. These interactions may modulate biological pathways leading to the observed pharmacological effects.
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of similar compounds:
- Antibacterial Studies : A series of compounds containing similar functional groups were synthesized and evaluated for their antibacterial activity against Salmonella typhi and Bacillus subtilis. The most active compounds exhibited IC50 values significantly lower than standard antibiotics .
- Enzyme Inhibition Studies : In another study, compounds were evaluated for their ability to inhibit urease and AChE. The results indicated that certain derivatives could serve as effective enzyme inhibitors, with IC50 values ranging from 0.63 µM to 6.28 µM .
- Anticancer Activity : Research on related benzodiazole derivatives showed promising results in reducing tumor growth in vitro and in vivo models, highlighting the potential for developing new anticancer therapies based on this scaffold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
